molecular formula C24H21N3OS B2699291 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-33-0

4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2699291
CAS No.: 899731-33-0
M. Wt: 399.51
InChI Key: PKAAIYCBFKKXOT-UHFFFAOYSA-N
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Description

Historical Development of Cyclopenta[d]pyrimidine Derivatives

Cyclopenta[d]pyrimidine derivatives have emerged as a critical scaffold in medicinal chemistry due to their structural rigidity and capacity for diverse functionalization. Early work by Tian et al. (2007) demonstrated the insecticidal potential of nitromethylene-substituted cyclopenta[d]pyrimidines, highlighting the role of hydrophobic interactions in modulating biological activity. Subsequent advancements in regioselective synthesis, such as the one-pot, three-component reactions reported by Al-Azhar University researchers in 2015, enabled efficient access to 2-amino-substituted derivatives. The discovery of antitumor agents like N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride in 2013 marked a paradigm shift, with nanomolar potency against cancer cell lines underscoring the scaffold's therapeutic versatility. Recent synthetic innovations, including palladium-catalyzed cross-coupling and oxone-mediated oxidations (2023), have further expanded the chemical space of these compounds.

Medicinal Chemistry Significance of Thioether-Substituted Heterocycles

Thioether linkages play a pivotal role in enhancing the pharmacokinetic and pharmacodynamic profiles of heterocyclic compounds. The methylthio group in cyclopenta[d]pyrimidines has been shown to:

  • Increase membrane permeability through moderate hydrophobicity (logP +0.8 to +1.2)
  • Serve as a leaving group for subsequent nucleophilic substitutions, enabling late-stage diversification
  • Stabilize metabolic pathways by resisting cytochrome P450-mediated oxidation compared to oxygen analogs

For example, replacement of a sulfone group with thioether in pyrimido[1,2-a]pyrimidine derivatives improved anticancer activity 7-fold while maintaining aqueous solubility >5 mg/mL. These properties make the thioether moiety particularly valuable in kinase inhibitor design, where balanced hydrophobicity is critical for ATP-binding pocket interactions.

Rationale for Naphthalene-Pyridine Dual Substitution Pattern

The strategic combination of naphthalene and pyridine moieties in the target compound addresses three key challenges in cyclopenta[d]pyrimidine optimization:

Table 1: Functional Roles of Substituents

Substituent Proposed Role Structural Basis
Naphthalen-1-ylmethyl Enhances π-π stacking with aromatic Extended conjugated system (10 π
thioether residues in kinase domains electrons) increases binding affinity
Pyridin-3-ylmethyl Provides hydrogen bond acceptor sites Pyridine N-atom coordinates with
and improves water solubility backbone NH groups (e.g., EGFR-L858R)

This dual substitution pattern builds upon structure-activity relationship (SAR) studies showing that:

  • Bulky aromatic groups at the 4-position improve selectivity for cancer-associated kinases (CDK2 IC₅₀ = 2.1 nM vs. CDK4 IC₅₀ = 420 nM)
  • Pyridine-containing side chains enhance blood-brain barrier penetration (PAMPA logPe = -4.2 vs. -5.8 for phenyl analogs)

Current Research Landscape in Cyclopenta[d]pyrimidine Chemistry

Recent advances (2023–2024) have focused on three key areas:

  • Synthetic Methodology

    • Flow chemistry approaches reducing reaction times from 48 h to <6 h for cyclopenta[d]pyrimidine core formation
    • Photoredox catalysis enabling C-H functionalization at the 5-position (yields >85%)
  • Biological Targeting

    • Dual CDK2/EGFR inhibitors showing 94% tumor growth inhibition in triple-negative breast cancer models
    • Allosteric modulators of TRPV1 channels with 300-fold selectivity over TRPA1
  • Computational Design

    • Machine learning models predicting cyclopenta[d]pyrimidine solubility (R² = 0.91) and plasma protein binding (RMSE = 8.2%)

Properties

IUPAC Name

4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24-26-23(29-16-19-9-3-8-18-7-1-2-10-20(18)19)21-11-4-12-22(21)27(24)15-17-6-5-13-25-14-17/h1-3,5-10,13-14H,4,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAAIYCBFKKXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalen-1-ylmethylthio intermediate: This can be achieved by reacting naphthalene with a suitable thiol reagent under specific conditions.

    Synthesis of the pyridin-3-ylmethyl intermediate: This involves the functionalization of pyridine to introduce the methyl group.

    Cyclization and condensation reactions: The final step involves the cyclization of the intermediates to form the cyclopenta[d]pyrimidinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in the compound is susceptible to nucleophilic substitution under specific conditions. For example:

Reaction ConditionsReactantsProductYieldSource
Alkylation with chloroacetateEthyl chloroacetate, K₂CO₃S-alkylated thiazolopyrimidine derivatives (e.g., thiazolo[5,4-d]pyrimidine)65–78%
Alkylation with chloroacetyl chlorideChloroacetyl chloride, NaOHThiazolidinone-fused pyrimidine71%
  • The S-alkylation proceeds via initial attack of the thioether sulfur on electrophilic reagents, followed by cyclization to form fused heterocycles .

  • Ultrasonic irradiation significantly improves reaction efficiency and yield compared to conventional heating .

Oxidation Reactions

The thioether group can be oxidized to sulfoxide or sulfone derivatives, altering the compound’s electronic properties and biological activity:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)Acetic acid, 60°CSulfoxide (-SO-) derivativeEnhanced solubility and bioactivity
m-CPBADCM, 0°C to RTSulfone (-SO₂-) derivativeImproved metabolic stability
  • Oxidation increases the compound’s polarity, which is critical for pharmacokinetic optimization.

Cyclization and Ring Formation

The pyrimidinone core participates in cyclization reactions to form polycyclic systems:

Example: Formation of Pyrido-Pyrimidine Derivatives

  • Reactants : Hydrazine hydrate (neat, 100°C)

  • Product : 6-Amino-2-thioxo-1,2-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

  • Mechanism : Hydrazine attacks the carbonyl group, inducing ring contraction and sulfur retention .

  • Yield : 51% .

Alkylation and Acylation at the Pyridine Nitrogen

The pyridin-3-ylmethyl substituent undergoes alkylation/acylation at its nitrogen:

Reaction TypeReagentConditionsProductYieldSource
AcylationAcetyl chloridePyridine, RTN-Acetylated pyridine derivative82%
AlkylationMethyl iodideK₂CO₃, DMFN-Methylpyridinium salt68%
  • These modifications enhance binding affinity in target proteins, as demonstrated via molecular docking studies .

Reactions with Hydrazine Derivatives

Hydrazine-based reagents react with the pyrimidinone carbonyl group to form hydrazides or hydrazones:

ReagentConditionsProductBiological RelevanceSource
Hydrazine hydrateEthanol, refluxPyrimidinethione hydrazidePrecursor for anticancer agents
BenzaldehydeEthanol, refluxN'-Benzylidene hydrazoneImproved antiproliferative activity
  • Hydrazones exhibit enhanced activity against MRSA (MIC 0.4–0.78 μg/mL), surpassing vancomycin in some cases .

Electrophilic Aromatic Substitution (EAS)

The naphthalene moiety undergoes EAS reactions, such as nitration or sulfonation:

ReactionReagentConditionsProductUse CaseSource
NitrationHNO₃/H₂SO₄0–5°C3-Nitro-naphthalene derivativeIntermediate for further functionalization
SulfonationSO₃/H₂SO₄80°CNaphthalene sulfonic acid derivativeImproving aqueous solubility

Catalytic Hydrogenation

The dihydrocyclopenta ring can be hydrogenated to a fully saturated cyclopentane system:

  • Catalyst : Pd/C (10% w/w)

  • Conditions : H₂ (1 atm), ethanol, RT

  • Product : Fully saturated cyclopenta[d]pyrimidin-2-one

  • Impact : Saturation reduces ring strain and modifies binding conformations.

Scientific Research Applications

Research indicates that compounds similar to 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit promising biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound class. For instance:

  • Case Study 1 : A cyclopenta[d]pyrimidine analog demonstrated significant apoptosis induction in glioma cells through microtubule destabilization, with an IC50 value around 20 nM against U251 glioma cells.
  • Case Study 2 : Another study found that similar compounds effectively inhibited cyclin-dependent kinases (CDK4/6) and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research into related compounds has shown varying degrees of antibacterial and antifungal activities depending on substituents attached to the core structure .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value
Cyclopenta[d]pyrimidine analogAnticancerGlioma cells (U251)20 nM
Pyrido[2,3-d]pyrimidine derivativeKinase inhibitionCDK4/6, PI3KEffective in breast cancer models
Naphthalene-thio derivativeAntimicrobialVarious bacteriaVaries by substituent

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound for drug development in oncology and infectious diseases. The ongoing exploration of its structure–activity relationship (SAR) will be crucial for optimizing its efficacy and safety profiles.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substitution Position : The target compound’s 4-thio group contrasts with 7-thio derivatives in , which exhibit antioxidant activity via Fe²⁺-dependent radical scavenging . Positional differences likely modulate electronic effects and bioactivity.
  • Aromatic vs. Aliphatic Groups : The naphthalene and pyridine substituents in the target compound may improve binding affinity in biological systems compared to aliphatic groups (e.g., methyl in ).
  • Synthetic Efficiency : Electron-withdrawing substituents (e.g., nitro in 4c ) reduce yields (84%) compared to benzylidene derivatives (94% for 4a ).

Pharmacological and Functional Comparisons

Key Findings:
  • Antioxidant Potential: The 7-thio analogs in demonstrate antiradical activity, suggesting the target compound’s 4-thio group may exhibit similar properties but with altered efficacy due to positional effects .
  • Antimicrobial and Antitumor Activity : Dihydropyrimidine-2-thiones () highlight the pharmacological versatility of sulfur-containing heterocycles, which the target compound may share .
  • Synthetic Flexibility: The PEG/AlCl3 system () enables high-yield synthesis of diverse cyclopenta[d]pyrimidinones, supporting scalable production of the target compound .

Biological Activity

The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and therapeutic implications of this compound based on a comprehensive analysis of recent studies and patents.

Chemical Structure and Synthesis

The compound belongs to a class of pyrimidine derivatives known for diverse pharmacological properties. Its structure features a cyclopentapyrimidine core substituted with naphthalene and pyridine moieties, which are known to enhance biological activity through various mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : Utilizing precursors such as 2-amino-4,6-dihydroxypyrimidine.
  • Substitution Reactions : Introducing naphthalene and pyridine groups through nucleophilic substitutions.
  • Cyclization : Achieved via condensation reactions to form the cyclopenta structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown efficacy against Neisseria gonorrhoeae, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines (e.g., MDA-MB-231). Preliminary results indicate that modifications in the structure can lead to enhanced cytotoxicity, with IC50 values reported as low as 27.6 μM for certain derivatives . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .

Case Studies

  • Anticancer Efficacy : In a study by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor cell growth. The results showed that specific structural modifications led to significant increases in cytotoxicity against various cancer cell lines .
  • Inhibition of Fibrosis : Another study focused on the anti-fibrotic potential of pyrimidine derivatives, revealing that certain compounds could effectively reduce fibrosis in liver models by modulating TGF-β expression .

Research Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against Neisseria gonorrhoeae
AnticancerIC50 values as low as 27.6 μM against MDA-MB-231
Anti-inflammatoryInhibition of inflammatory mediators
Anti-fibroticReduced fibrosis in liver models

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Use a one-pot synthesis approach under reflux conditions with dry acetone as the solvent, as demonstrated in analogous dihydropyrimidine-thione syntheses .
  • Step 2: Optimize stoichiometric ratios of precursors (e.g., naphthalen-1-ylmethanamine and pyridin-3-ylmethyl derivatives) and catalysts (e.g., potassium thiocyanate) to minimize side products .
  • Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Step 4: Purify via recrystallization (methanol or ethanol) to enhance crystallinity and purity .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions, focusing on aromatic protons (δ 7.0–8.5 ppm) and methylene/methyl groups (δ 1.5–4.5 ppm) .
  • Infrared Spectroscopy (IR): Identify key functional groups, such as C=O (1670–1700 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve conformational details of the cyclopenta[d]pyrimidinone core and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Approach 1: Replicate assays under standardized conditions (e.g., antimicrobial activity using broth microdilution with controls for solvent effects) .
  • Approach 2: Perform dose-response studies to clarify EC50_{50}/IC50_{50} variability across cell lines or microbial strains .
  • Approach 3: Use advanced spectroscopic methods (e.g., circular dichroism) to assess stereochemical purity, which may influence activity .

Q. What experimental strategies are suitable for studying the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Strategy 1: Employ molecular docking simulations to predict binding affinities for targets like calcium channels or bacterial enzymes, leveraging structural homology with dihydropyrimidine-thiones .
  • Strategy 2: Use fluorescence-based assays to monitor intracellular calcium flux if the compound is hypothesized to act as a calcium channel modulator .
  • Strategy 3: Conduct transcriptomic or proteomic profiling to identify downstream pathways affected by the compound .

Q. How does the substitution pattern (e.g., naphthyl vs. pyridyl groups) influence physicochemical and pharmacological properties?

Methodological Answer:

  • Step 1: Synthesize analogs with varying substituents (e.g., replacing naphthalen-1-ylmethyl with benzyl) and compare logP values via HPLC to assess hydrophobicity .
  • Step 2: Evaluate solubility and stability in physiological buffers (pH 7.4) using UV-Vis spectroscopy .
  • Step 3: Corrogate structure-activity relationships (SAR) by testing analogs in bioassays (e.g., antimicrobial or anti-inflammatory screens) .

Q. What methodologies are recommended for assessing the compound’s stability under environmental or physiological conditions?

Methodological Answer:

  • Method 1: Perform accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzing degradation products via LC-MS .
  • Method 2: Simulate metabolic pathways using liver microsome assays to identify major metabolites .
  • Method 3: Investigate photostability by exposing the compound to UV light (λ = 254–365 nm) and monitoring changes via NMR or HPLC .

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